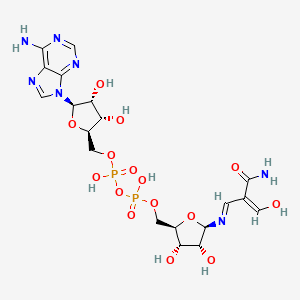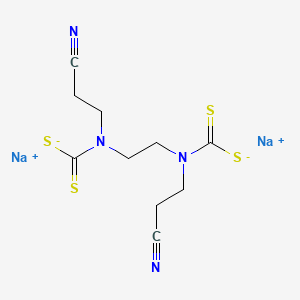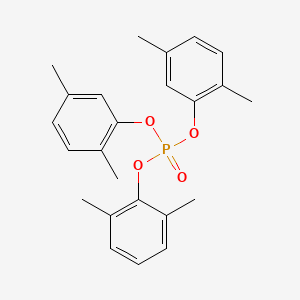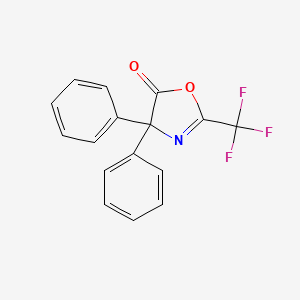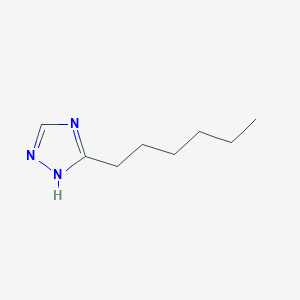
5-Hexyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors under specific conditions . Another approach involves the use of microwave irradiation to facilitate the cyclization process . These methods are chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the hexyl group, leading to different products.
Substitution: The hexyl group or the nitrogen atoms in the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole ring or the hexyl chain .
Wissenschaftliche Forschungsanwendungen
5-Hexyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hexyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may act by inhibiting key enzymes or interacting with specific molecular targets. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Hexyl-1H-1,2,4-triazole include other 1,2,4-triazole derivatives such as:
- Fluconazole
- Itraconazole
- Ravuconazole
- Voriconazole
- Posaconazole
Uniqueness
What sets this compound apart from these compounds is the presence of the hexyl group, which can influence its lipophilicity, solubility, and overall chemical behavior. This unique structural feature may enhance its potential in specific applications, such as its ability to interact with lipid membranes or its solubility in organic solvents .
Eigenschaften
CAS-Nummer |
67646-18-8 |
|---|---|
Molekularformel |
C8H15N3 |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
5-hexyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-5-6-8-9-7-10-11-8/h7H,2-6H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
WRTYTWBAUOUGPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=NC=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


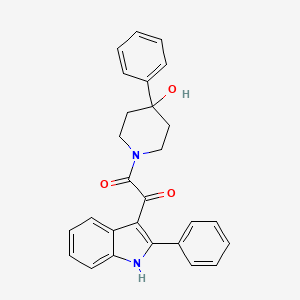
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)





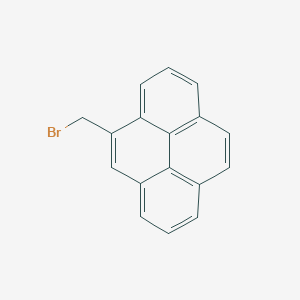
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
